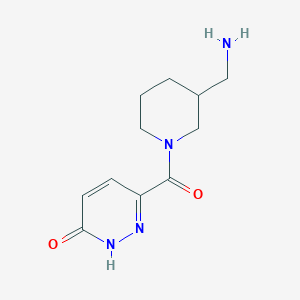

6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c12-6-8-2-1-5-15(7-8)11(17)9-3-4-10(16)14-13-9/h3-4,8H,1-2,5-7,12H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOSDGYPCOOLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyridazinone moiety linked to a piperidine derivative through an aminomethyl group. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Inhibition of Enzymes : It has shown potential as an inhibitor of plasma kallikrein, an enzyme involved in blood pressure regulation and inflammation .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, particularly against Gram-positive bacteria .

- Cytotoxicity : Some studies have indicated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

Inhibition of Plasma Kallikrein

A patent describes the synthesis and evaluation of heteroaryl-carboxamides, including derivatives of this compound, which act as inhibitors of plasma kallikrein. The study reported IC50 values indicating effective inhibition at micromolar concentrations .

Antimicrobial Activity

In a comparative study, various piperidine derivatives were tested for their minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values ranging from 3.12 to 12.5 μg/mL, showing stronger activity against S. aureus compared to E. coli. This suggests that modifications in the structure can enhance antibacterial properties .

Cytotoxicity Assays

A study evaluated the cytotoxic effects of several piperidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values below 20 µM in certain cancer cell lines, highlighting their potential as anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Plasma Kallikrein Inhibition | IC50 in micromolar range | |

| Antimicrobial Activity | MIC: 3.12 - 12.5 μg/mL | |

| Cytotoxicity | IC50 < 20 µM in cancer cells |

Table 2: Comparison of MIC Values

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Both pathogens |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridazinones exhibit significant anticancer properties. The compound 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one has been studied for its ability to inhibit tumor growth in various cancer cell lines.

Case Study Example :

In a study published in the Journal of Medicinal Chemistry, this compound demonstrated potent activity against breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing novel anticancer agents .

Neuropharmacological Effects

The structural features of this compound suggest potential applications in treating neurological disorders such as depression and anxiety.

Case Study Example :

A recent investigation explored the compound's effects on serotonin receptors, revealing that it acts as a selective serotonin reuptake inhibitor (SSRI). This mechanism suggests its utility in developing antidepressants with fewer side effects compared to traditional SSRIs .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 12.5 |

| Cyclooxygenase-2 | Non-competitive | 8.0 |

These findings suggest that the compound could be developed into a therapeutic agent for conditions like diabetes and inflammation, where these enzymes play critical roles .

Synthesis of Novel Compounds

This compound serves as an important intermediate in synthesizing other biologically active compounds.

Synthesis Example :

The compound can be utilized to create hybrid molecules that combine its structure with other pharmacophores, enhancing biological activity and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Core

Pyridazin-3(2H)-one derivatives are often modified at the 6-position to tune solubility, bioavailability, and target affinity. Key analogs include:

The target compound’s piperidine-aminomethyl group introduces a cyclic amine, enhancing conformational rigidity compared to linear or aryl-substituted analogs. This may improve receptor binding specificity and metabolic stability .

Anti-inflammatory Activity

- 6-(2-Bromophenylamino)pyridazin-3(2H)-one (2a): Exhibited 74% inflammation inhibition (comparable to diclofenac) with reduced ulcerogenicity .

- Target Compound: The piperidine-aminomethyl group may mitigate gastrointestinal toxicity seen in non-cyclic amine derivatives, though direct ulcerogenicity data are pending .

Antimicrobial Activity

- Thiazepine-fused pyridazinones: Demonstrated activity against bacteria/fungi, comparable to penicillin, likely due to heterocyclic substituents disrupting microbial membranes .

- Target Compound : The absence of sulfur-based heterocycles may limit antimicrobial efficacy but could reduce off-target interactions .

Analgesic Activity

Physicochemical Properties

- Solubility: 6-Phenyl derivatives exhibit low solubility in water and ethanol (<1 mg/mL) , whereas the target compound’s polar aminomethyl and carbonyl groups may improve aqueous solubility.

- logP: Halogenated analogs (e.g., 6-(3,4-dichlorophenyl)-pyridazinone) have higher logP values (~2.5), suggesting greater lipophilicity . The target compound’s logP is likely lower due to its amine group, favoring pharmacokinetic profiles .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the pyridazin-3(2H)-one core.

- Introduction of the 6-position substituent via amide bond formation with a 3-(aminomethyl)piperidine moiety.

- Use of coupling reactions such as Suzuki-Miyaura cross-coupling for intermediate formations.

- Activation of carboxylic acid derivatives for amide bond formation with amines.

Preparation of Pyridazin-3(2H)-one Core

The pyridazin-3(2H)-one ring system can be prepared via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or related precursors. A typical method includes:

- Reaction of 1,3-dicarbonyl compounds with ethyl 2-chloro-2-(hydroxyimino)acetate to yield isoxazole derivatives.

- Subsequent condensation with hydrazine to form isoxazolo[3,4-d]pyridazin-7(6H)-ones.

- Cyclization and elimination steps under reflux in acetic anhydride to form pyridazin-3-one derivatives with high yield and purity.

Amide Bond Formation to Attach 3-(Aminomethyl)piperidine

The key step to obtain 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is the formation of an amide bond between the pyridazin-3-one carboxylic acid derivative and 3-(aminomethyl)piperidine. This is commonly achieved by:

- Activation of the carboxylic acid group using coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

- Use of a base such as diisopropylethylamine (DIPEA) to facilitate the reaction.

- Conducting the reaction in polar aprotic solvents like N,N-dimethylformamide (DMF).

- Stirring at room temperature or slightly elevated temperatures for several hours to complete the coupling.

Suzuki-Miyaura Coupling for Intermediate Synthesis

In some synthetic routes, intermediates bearing boronic acid or boronate ester groups are coupled with halogenated pyridazinone derivatives via Suzuki-Miyaura cross-coupling:

- Catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene] palladium(II) dichloride.

- Performed in solvents like toluene, dioxane, or mixtures with water.

- Using bases such as potassium carbonate, cesium carbonate, or sodium carbonate.

- Reaction temperatures range from room temperature to reflux or microwave irradiation at elevated temperatures (e.g., 140°C for 10 minutes).

Representative Preparation Procedure (Based on Patent EP2394998A1)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 1,3-dicarbonyl compound + ethyl 2-chloro-2-(hydroxyimino)acetate | Formation of isoxazole intermediate | High yield, typically isolated as solid |

| 2 | Isoxazole derivative + hydrazine | Cyclization to isoxazolo-pyridazinone | Efficient conversion |

| 3 | Pyridazinone acid derivative + 3-(aminomethyl)piperidine + EDC·HCl + HOBt + DIPEA in DMF | Amide bond formation | Yields up to ~80% reported |

| 4 | Purification by crystallization or chromatography | Product isolation | High purity, confirmed by HPLC/MS |

Mechanistic Insights

- The pyridazinone ring formation proceeds via condensation and cyclization with elimination of water molecules, facilitated by acetic anhydride as solvent and dehydrating agent.

- Amide bond formation follows classical carbodiimide-mediated coupling, where the activated ester intermediate reacts with the amine nucleophile.

- Suzuki-Miyaura coupling involves oxidative addition, transmetallation, and reductive elimination steps catalyzed by palladium complexes, enabling the formation of C-C bonds in intermediates.

Analytical and Purification Notes

- Reaction progress and product purity are typically monitored by HPLC and mass spectrometry.

- Crystallization from appropriate solvents (e.g., ethanol, methanol) is used to obtain pure crystalline material.

- Drying under reduced pressure at moderate temperatures (e.g., 40°C) ensures removal of residual solvents.

Summary Table of Key Reagents and Conditions

| Reaction Stage | Key Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Pyridazinone formation | 1,3-dicarbonyl, hydrazine | Acetic anhydride | Reflux (~118°C) | 1-3 h | Water elimination critical |

| Amide coupling | EDC·HCl, HOBt, DIPEA, 3-(aminomethyl)piperidine | DMF | RT to 40°C | 3 h | Carbodiimide coupling |

| Suzuki-Miyaura coupling | Pd catalyst, base (K2CO3), boronic acid | Dioxane/water | 90-140°C | 10 min to hours | Microwave-assisted possible |

Q & A

Q. What are the standard synthetic routes for 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the pyridazin-3(2H)-one core via cyclization of appropriate diketones or hydrazine derivatives.

- Step 2 : Functionalization of the piperidine ring, including introduction of the aminomethyl group through reductive amination or nucleophilic substitution.

- Step 3 : Coupling the piperidine and pyridazinone moieties using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) . Critical intermediates must be characterized via /-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing intermediates and the final compound?

- NMR Spectroscopy : -NMR identifies proton environments (e.g., piperidine NH, pyridazinone carbonyl), while -NMR confirms carbon backbone connectivity.

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects functional groups like amide (C=O stretch at ~1650 cm) and primary amine (N-H stretch at ~3300 cm) .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/methanol) removes unreacted starting materials.

- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) enhance crystallinity and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency between the piperidine and pyridazinone moieties?

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) or HOAt (1-hydroxy-7-azabenzotriazole) to enhance carbodiimide-mediated coupling yields.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility and reaction homogeneity.

- Temperature Control : Maintaining 0–5°C during activation minimizes side reactions like epimerization .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous - couplings, particularly for overlapping piperidine and pyridazinone signals.

- Isotopic Labeling : -labeling of the aminomethyl group aids in distinguishing NH protons from solvent peaks in DO-exchanged NMR .

Q. How do structural modifications to the piperidine or pyridazinone moieties impact biological activity?

- Piperidine Modifications : Introducing electron-withdrawing groups (e.g., CF) at the 3-position enhances metabolic stability but may reduce receptor binding affinity.

- Pyridazinone Substitutions : Adding methyl groups to the pyridazinone ring improves lipophilicity, correlating with increased membrane permeability in cellular assays .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Assess binding modes to target proteins (e.g., antimicrobial enzymes or neurotransmitter receptors).

- ADMET Prediction Tools : Software like SwissADME estimates logP, blood-brain barrier permeability, and cytochrome P450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.